molecular formula C12H10ClNO2 B11725178 1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione

1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B11725178
M. Wt: 235.66 g/mol
InChI Key: CDIJQEWFULDXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with a unique structure that combines a chlorinated butenyl group with an indole-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 4-chlorobut-2-en-1-yl derivatives with indole-2,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-(4-chlorobut-2-en-1-yl)benzene: Shares a similar chlorobut-2-en-1-yl group but differs in the aromatic core.

    (Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione: Contains a similar chlorobut-2-en-1-yl group but with an isoindoline-1,3-dione structure.

Uniqueness

1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its indole-2,3-dione core is particularly significant for its potential interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(4-chlorobut-2-enyl)indole-2,3-dione

InChI

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2

InChI Key

CDIJQEWFULDXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.